Product packaging for Brilliant Purpurin R(Cat. No.:CAS No. 25188-31-2)

Brilliant Purpurin R

Cat. No.: B13762239
CAS No.: 25188-31-2
M. Wt: 760.8 g/mol
InChI Key: LIFWPZLVTZZVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brilliant Purpurin R is a high-purity, synthetic anthraquinone dye supplied for research applications. As a derivative of purpurin (1,2,4-Trihydroxyanthraquinone) , it is part of a well-characterized family of compounds known for their vibrant coloration and diverse functional properties. This reagent is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. This compound holds significant research value in multiple fields. In biotechnology and materials science, it is investigated as a natural colorant for textiles and as a functional dye in the development of novel materials . Its structural similarity to purpurin, a dye extracted from madder plants (Rubia cordifolia), makes it a subject of interest in the study of historical dyes and sustainable alternatives to synthetic pigments . Researchers also explore its application in specialized staining protocols. The mechanism of action for this compound is rooted in its anthraquinone structure, which allows for strong interaction with various substrates, potentially through complex formation with metal ions when used as a mordant dye . Please note that Research Use Only (RUO) products, like this one, are specialized reagents designed for use in controlled laboratory research settings. They are essential tools for scientific investigation but have not been validated or approved for use as in vitro diagnostic medical devices (IVDs) . It is the responsibility of the researcher to ensure compliance with all applicable regulations and to perform appropriate validation for their specific context of use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N6O9S3 B13762239 Brilliant Purpurin R CAS No. 25188-31-2

Properties

CAS No.

25188-31-2

Molecular Formula

C34H28N6O9S3

Molecular Weight

760.8 g/mol

IUPAC Name

3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

LIFWPZLVTZZVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Brilliant Purpurin R

Established Synthetic Pathways for Brilliant Purpurin (B114267) R Production

The primary industrial synthesis of Brilliant Purpurin R is a multi-step process characteristic of polyazo dyes. The synthesis is centered around a diazotization-coupling sequence, a cornerstone of azo dye chemistry. The general route involves the double nitriding (bis-diazotization) of 3,3′-dimethylbenzidine, more commonly known as o-tolidine (B45760). chemicalbook.com This bis-diazonium salt then undergoes two sequential coupling reactions with different naphthylamine sulfonic acid derivatives.

A typical pathway involves a first coupling reaction of the bis-diazotized o-tolidine with 3-Aminonaphthalene-2,7-disulfonic acid. chemicalbook.com This is followed by a second coupling reaction with 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) to complete the molecular structure of this compound. chemicalbook.comchembk.com Variations in the synthesis exist, where in some cases, 6-Aminonaphthalene-2-sulfonic acid may be used as an alternative to 4-Hydroxynaphthalene-1-sulfonic acid. chemicalbook.com The final product is a complex molecule with multiple azo linkages and sulfonic acid groups, which contribute to its color and water solubility. chemicalbook.comchembk.com

Specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature. However, the mechanism can be understood by examining the fundamental reactions involved: diazotization and electrophilic aromatic substitution (azo coupling).

Diazotization: The process begins with the treatment of the primary aromatic amine, o-tolidine, with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C). The mechanism involves the formation of the nitrosonium ion (N≡O⁺) as the key electrophile. The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, leading to an N-nitrosamine intermediate after deprotonation. Subsequent tautomerization and protonation steps result in the elimination of a water molecule to form the highly reactive diazonium ion (-N≡N⁺). In the case of o-tolidine, this occurs at both amino groups to form a bis-diazonium salt.

Azo Coupling: This reaction is a classic example of electrophilic aromatic substitution. The diazonium ion acts as a weak electrophile and attacks an electron-rich coupling component, such as the aminonaphthalenesulfonic acids used in the synthesis of this compound. chemicalbook.com The reaction rate is highly dependent on the pH of the medium, which influences both the concentration of the diazonium ion and the activation state of the coupling component. The coupling reaction proceeds via the formation of a sigma complex (also known as an arenium ion intermediate), followed by the rapid loss of a proton to restore aromaticity and form the stable azo bridge (-N=N-). researchgate.net The sequential nature of the couplings in this compound synthesis is controlled by carefully managing the reaction conditions for each step.

The selection of precursors is critical to achieving the desired chemical structure and properties of this compound. The core precursor is o-tolidine, which forms the central biphenyl (B1667301) unit of the dye. sfdchem.com The choice of coupling components determines the final chromophoric system and solubility characteristics. Key precursors are listed in the table below.

Table 1: Key Precursors in this compound Synthesis

Precursor Name Chemical Formula Role in Synthesis
o-Tolidine (3,3′-Dimethylbenzidine) C₁₄H₁₆N₂ Forms the central bis-diazonium component. chemicalbook.comsfdchem.com
3-Aminonaphthalene-2,7-disulfonic acid C₁₀H₉NO₆S₂ First coupling component. chemicalbook.com
4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) C₁₀H₉NO₃S Second coupling component. chemicalbook.comchembk.com
Sodium Nitrite NaNO₂ Reagent for diazotization.

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Temperature: Diazotization reactions are conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and forming unwanted phenolic byproducts.

pH: The pH must be carefully controlled during the coupling reactions. A weakly acidic to neutral pH is typically required for coupling with aromatic amines. The specific pH for each coupling step is adjusted to control the regioselectivity and ensure the reaction proceeds with the intended coupling component.

Stoichiometry: Precise control over the molar ratios of the reactants is necessary to ensure the sequential coupling occurs as desired and to minimize the formation of symmetrical side products.

Development of Novel Synthetic Approaches for this compound and its Analogues

While the traditional diazotization-coupling pathway remains the industrial standard, modern organic synthesis offers potential novel approaches for the creation of this compound and its analogues. iitg.ac.in These methods could provide improved efficiency, selectivity, and access to a wider range of derivatives.

One area of exploration is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. rsc.org These could potentially be used to construct the biaryl core or to form the C-N bonds of the azo linkage precursors in a more controlled manner than classical methods. For instance, a strategy could involve synthesizing pre-functionalized halves of the molecule and then joining them in a late-stage coupling reaction, offering greater modularity. acs.org

Furthermore, the development of continuous flow synthesis presents an opportunity to improve the safety and efficiency of handling potentially unstable intermediates like diazonium salts. Flow reactors can offer precise control over temperature, mixing, and reaction time, minimizing decomposition and improving product consistency.

Strategies for Derivatization and Functionalization of this compound

The structure of this compound, with its amino and sulfonic acid functional groups, offers multiple sites for derivatization to modify its properties. chembk.com Functionalization strategies can be employed to enhance solubility, alter the absorption spectrum, or attach the dye to substrates or other molecules.

Modification of Sulfonic Acid Groups: The sulfonic acid groups (-SO₃H) are key to the dye's water solubility. They can be converted into sulfonyl chlorides (-SO₂Cl), which are versatile intermediates. These can then be reacted with various nucleophiles (alcohols, amines) to form sulfonates or sulfonamides, respectively. This could be used to tune the dye's solubility or to covalently link it to polymers or biological molecules.

Modification of Amino Groups: The primary aromatic amino groups can be acylated, alkylated, or used in further diazotization-coupling reactions to extend the chromophoric system, leading to analogues with different colors.

Introducing New Functional Groups: Modern synthetic methods could be used to introduce new reactive handles onto the aromatic rings of the molecule for post-synthetic modification, a strategy used in creating functionalized porphyrin analogues. researchgate.netnih.gov For example, palladium-catalyzed C-H activation could potentially be used to install groups that allow for click chemistry or other bio-orthogonal ligation reactions.

Integration of Green Chemistry Principles in this compound Synthesis Research

The traditional synthesis of azo dyes like this compound often involves processes that are not aligned with the principles of green chemistry. Applying these principles could lead to more sustainable manufacturing. jocpr.com

Key areas for improvement include:

Use of Safer Solvents: The synthesis often uses large volumes of water and acidic solutions. Research into using greener solvent alternatives, such as supercritical fluids or ionic liquids, could reduce the environmental impact. jocpr.com

Atom Economy: The classical diazotization process has a relatively poor atom economy, generating significant salt waste from the neutralization of acids. The development of catalytic nitrogenation methods could offer a more atom-economical alternative. The concept of atom economy, developed by Barry Trost, is a central tenet of green chemistry. acs.org

Renewable Feedstocks: The precursors for this compound are derived from petrochemical sources. youtube.com A long-term goal for green chemistry is the development of synthetic pathways that utilize feedstocks derived from renewable biomass. acs.org

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. Research could focus on developing catalytic methods for the C-N and N=N bond-forming steps, potentially reducing waste and improving reaction efficiency. mdpi.com The use of enzymes, which operate under mild conditions, is another promising avenue to avoid the use of protecting groups and harsh reagents. acs.org

Environmental Fate and Degradation Research of Brilliant Purpurin R

Mechanistic Investigations of Brilliant Purpurin (B114267) R Degradation

The degradation of complex dye molecules like Brilliant Purpurin R is approached through various chemical and biological methods. These investigations focus on breaking down the chromophoric structure responsible for the dye's color and, ultimately, mineralizing the compound into simpler, non-toxic substances.

Enzymatic degradation offers a specific and environmentally benign approach to dye wastewater treatment. Laccases, a class of multi-copper oxidoreductase enzymes, have been extensively studied for their ability to decolorize and degrade a wide range of synthetic dyes. nih.govnih.gov These enzymes catalyze the oxidation of phenolic and non-phenolic compounds, making them effective against the complex aromatic structures found in dyes like this compound. mdpi.comncsu.edu

The mechanism of laccase-catalyzed degradation of azo dyes often involves an asymmetric cleavage of the azo bond (-N=N-), followed by further oxidative processes such as desulfonation, deamination, and demethylation. mdpi.com For anthraquinone (B42736) dyes, which share structural similarities with some degradation byproducts of azo dyes, laccase can split the molecule, leading to the formation of smaller, often colored, byproducts. ulb.ac.bechula.ac.th For instance, the degradation of Remazol Brilliant Blue R (RBBR), an anthraquinone dye, by laccase from Trametes versicolor results in the formation of two primary byproducts. ulb.ac.be

Research on various fungi, particularly white-rot fungi like Pleurotus ostreatus and Trametes versicolor, has demonstrated their efficacy in producing laccases capable of degrading complex dyes. nih.gov The efficiency of these enzymatic processes is influenced by factors such as pH, temperature, and the presence of mediators, which can enhance the oxidative potential of laccases. chula.ac.th

Table 1: Laccase-Catalyzed Degradation of Related Dyes

Dye Fungal Source Key Findings Reference
Remazol Brilliant Blue R Trametes versicolor Degradation leads to the formation of colored byproducts. ulb.ac.be
Remazol Brilliant Blue R Megasporoporia sp. Immobilized laccase showed improved thermostability and reusability. chula.ac.th

This table presents data from studies on dyes structurally related to this compound, as direct enzymatic degradation studies on this compound are not extensively available.

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), and a light source (UV or visible light) to generate highly reactive oxygen species (ROS). nih.govjesc.ac.cn These ROS, primarily hydroxyl radicals (•OH), are powerful, non-selective oxidants that can break down complex organic molecules. colab.ws

Studies on the photocatalytic degradation of Benzopurpurin 4B, a dye structurally similar to this compound, have shown that TiO₂ thin films can effectively lead to the complete mineralization of the dye under visible light irradiation. nih.govjesc.ac.cn The degradation process results in a decrease in organic matter, measured by chemical oxygen demand (COD), and an increase in conductivity due to the formation of inorganic ions like nitrates (NO₃⁻) and sulfates (SO₄²⁻). nih.govjesc.ac.cn The efficiency of photocatalytic degradation is influenced by several parameters, including pH, initial dye concentration, and catalyst dosage. nih.govjesc.ac.cnd-nb.info For instance, a lower pH often increases the rate of color disappearance for azo dyes. nih.govjesc.ac.cn

Research on another related dye, Remazol Brilliant Blue R, has also demonstrated successful degradation using various photocatalysts, including nano-hydroxyapatite and zinc-based nanomaterials. atlantis-press.comresearchgate.net These studies highlight that the photocatalytic process follows specific kinetic models, often pseudo-first-order kinetics, and that the efficiency can be significantly enhanced by optimizing reaction conditions. d-nb.infoatlantis-press.com

Table 2: Photocatalytic Degradation of Related "Brilliant" Dyes

Dye Photocatalyst Light Source Key Findings Reference
Benzopurpurin 4B TiO₂ thin film Visible light Complete mineralization achieved; degradation rate increases at lower pH. nih.govjesc.ac.cn
Remazol Brilliant Blue R Nano-hydroxyapatite UV irradiation ~80% degradation achieved in 120 minutes. atlantis-press.com
Remazol Brilliant Blue R ZnO nanoparticles Not specified ~72.8% degradation after 90 minutes. researchgate.net

This table summarizes findings from photocatalytic degradation studies on dyes with similar names or structures to this compound, due to a lack of direct research on the target compound.

Advanced Oxidation Processes (AOPs) encompass a variety of techniques designed to generate highly reactive hydroxyl radicals for the degradation of recalcitrant organic pollutants. science.govresearchgate.net Besides photocatalysis, other AOPs include ozonation, Fenton and photo-Fenton processes, and ultrasound-assisted oxidation. researchgate.netacs.org These methods are effective in breaking down complex dye structures that are resistant to conventional treatment methods. atlantis-press.com

A study on the degradation of Procion Brilliant Purple H-3R, a reactive dye, utilized ultrasound-induced cavitation combined with oxidants like hydrogen peroxide (H₂O₂), Fenton's reagent (H₂O₂ + Fe²⁺), and potassium persulfate (KPS). google.comnih.gov The combination of ultrasound with these oxidants significantly enhanced the degradation efficiency compared to ultrasound alone. google.comnih.gov The US + Fenton process proved to be the most efficient, achieving 99.79% degradation under optimal conditions. google.comnih.gov Such AOPs are characterized by their rapid reaction rates and high mineralization efficiency. acs.org

The fundamental mechanism of AOPs involves the production of non-selective hydroxyl radicals that can attack organic molecules through hydrogen abstraction, hydroxylation addition, or electron transfer. acs.org The choice of AOP and its operational parameters, such as pH, oxidant concentration, and temperature, are crucial for maximizing degradation efficiency. google.comnih.gov

Table 3: Degradation of Procion Brilliant Purple H-3R using Combined AOPs

AOP Method Oxidant/Catalyst Degradation Efficiency Optimal Conditions Reference
Ultrasound + H₂O₂ Hydrogen Peroxide (0.5 g/L) 95.99% pH 12, 22 kHz, 250 W google.comnih.gov
Ultrasound + Fenton H₂O₂/Fe²⁺ (50:1 ratio) 99.79% pH 12, 22 kHz, 250 W google.comnih.gov

Microbial degradation utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to break down synthetic dyes. nih.govmdpi.com This process can occur under both aerobic and anaerobic conditions and is often mediated by specific enzymes. jesc.ac.cnresearchgate.net For azo dyes, the initial step is typically the reductive cleavage of the azo bond under anaerobic conditions, leading to the formation of aromatic amines. jesc.ac.cn These amines are then further degraded, usually under aerobic conditions. jesc.ac.cnresearchgate.net

Various bacterial strains have been identified for their ability to decolorize and degrade azo dyes. mdpi.com The efficiency of microbial degradation is dependent on several factors, including the microbial species, the structure of the dye, and environmental conditions like pH, temperature, and the availability of co-substrates. jesc.ac.cn While filamentous fungi are also effective, bacteria are often preferred due to their faster growth rates and ease of handling. nih.gov

For anthraquinone dyes, which can be byproducts of azo dye degradation, bacterial degradation is also an area of active research. researchgate.net The elucidation of metabolic pathways is crucial to ensure that the degradation process leads to complete mineralization and does not produce toxic intermediates. nih.gov While specific microbial degradation studies on this compound are not documented in the available literature, the general principles of microbial dye degradation provide a framework for its potential bioremediation.

Kinetic and Thermodynamic Studies of this compound Degradation Processes

Kinetic and thermodynamic studies are essential for understanding the rates and mechanisms of dye degradation, which is crucial for process optimization and reactor design.

The degradation of dyes often follows pseudo-first-order or pseudo-second-order kinetics. ulb.ac.beresearchgate.net For instance, the photocatalytic degradation of Benzopurpurin 4B was found to follow pseudo-first-order kinetics. nih.gov Similarly, the degradation of Procion Brilliant Purple H-3R using the US + Fenton process was also modeled, and a maximum kinetic rate constant was determined. google.comnih.gov

In a study on the alkaline hydrolytic degradation of Brilliant Green, the reaction was found to be first-order with respect to both the dye and the hydroxide (B78521) ion concentration. unn.edu.ng The study also determined thermodynamic activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡). unn.edu.ng These parameters provide insights into the energy requirements and the nature of the transition state of the reaction.

Thermodynamic studies of adsorption processes, which can be a preliminary step in some degradation methods, indicate whether the process is spontaneous and endothermic or exothermic. For example, the adsorption of Brilliant Green on certain materials has been shown to be a spontaneous and endothermic process. researchgate.net

Table 4: Kinetic and Thermodynamic Parameters for the Degradation of Related "Brilliant" Dyes

Dye Degradation Process Kinetic Model Key Parameters Reference
Procion Brilliant Purple H-3R US + Fenton - Rate Constant: 7.47 × 10⁻¹ L mg⁻¹ min⁻¹ google.comnih.gov
Brilliant Green Alkaline Hydrolysis First-order Ea = 84.32 kJ mol⁻¹, ΔH‡ = 81.77 kJ mol⁻¹, ΔS‡ = -0.446 kJ K⁻¹ mol⁻¹ unn.edu.ng

This table provides kinetic and thermodynamic data from studies on similarly named dyes, as direct data for this compound is not available.

Identification and Structural Elucidation of this compound Degradation Byproducts

Identifying the byproducts of dye degradation is critical to assess the environmental safety of a treatment process and to understand the degradation pathway. The goal is to ensure complete mineralization to non-toxic compounds like CO₂, H₂O, and inorganic ions. nih.govjesc.ac.cn

In the enzymatic degradation of the related anthraquinone dye, Remazol Brilliant Blue R, by laccase, two primary degradation products were identified: sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate and sodium 2-((3-aminophenyl)sulfonyl)ethyl sulfate. ulb.ac.be One of these byproducts was noted to have an orange color, indicating that decolorization does not always equate to complete degradation. ulb.ac.bechula.ac.th

For the photocatalytic degradation of Benzopurpurin 4B, the formation of inorganic ions such as NO₃⁻ and SO₄²⁻ was observed, suggesting the breakdown of the nitrogen and sulfur-containing parts of the dye molecule. nih.govjesc.ac.cn The decrease in chemical oxygen demand (COD) further confirms the mineralization of the organic structure. nih.govjesc.ac.cn

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for separating and identifying degradation intermediates. ulb.ac.beacs.org These methods allow for the proposal of detailed degradation pathways by tracking the formation and disappearance of various byproducts over time. researchgate.net

Adsorption and Remediation Technologies Research for this compound in Aqueous Systems

The removal of azo dyes like this compound from wastewater is a critical environmental challenge. Various physical, chemical, and biological remediation technologies have been investigated for analogous dyes.

Adsorption is a widely studied and effective method for dye removal due to its simplicity, cost-effectiveness, and the availability of a wide range of adsorbent materials. researchgate.net Activated carbon is a common adsorbent, but research has also focused on low-cost alternatives derived from agricultural waste. neptjournal.comchula.ac.th For instance, studies on the adsorption of Direct Red 81, a similar direct azo dye, have shown the effectiveness of powdered activated carbon (PAC). neptjournal.com The efficiency of adsorption is influenced by factors such as pH, adsorbent dosage, contact time, and initial dye concentration. neptjournal.com

Biological treatments , including bioremediation by microorganisms (bacteria, fungi, algae) and phytoremediation by plants, offer an environmentally friendly approach to dye degradation. greener-h2020.eumdpi.com Microorganisms can break down the complex azo bond (-N=N-) through enzymatic activity, leading to decolorization and mineralization of the dye. nih.govmdpi.com For example, Pseudomonas aeruginosa has demonstrated the ability to degrade the azo dye Brown 703. mdpi.com Phycoremediation, using microalgae like Chlorella species, is another promising biological method for azo dye removal. greener-h2020.eu

Advanced Oxidation Processes (AOPs) are another class of remediation technologies that utilize highly reactive radicals, such as hydroxyl radicals, to degrade recalcitrant organic pollutants like azo dyes. researchgate.net Techniques like electro-Fenton, photo-Fenton, and ozonation fall under this category. researchgate.net Electrochemical degradation has also been explored for the removal of direct azo dyes like C.I. Direct Red 80 and C.I. Direct Red 254. peacta.org A study on the degradation of C.I. Direct Blue 15 using iron-carbon micro-electrolysis coupled with H₂O₂ showed a high decolorization rate and significant total organic carbon (TOC) removal. mdpi.com

The following table summarizes the findings of various remediation technologies applied to analogous azo dyes.

Remediation TechnologyTarget Dye (Analogue)Adsorbent/MethodEfficiencyReference
AdsorptionDirect Red 81Powdered Activated Carbon (PAC)Optimum dose 0.3 g/L, effective at pH 7 neptjournal.com
AdsorptionDirect Blue 15Halloysite Nanotubes112 mg/g adsorption capacity mdpi.com
BiodegradationAzo Dye Brown 703Pseudomonas aeruginosa71.36% degradation under optimal conditions mdpi.com
BiodegradationC.I. Direct Red 28 (Congo Red)Lentinus crinitus LaccaseIncreased degradation with sucrose (B13894) and CuSO₄ addition researchgate.net
Advanced OxidationC.I. Direct Blue 15Iron-Carbon Micro-electrolysis + H₂O₂98% decolorization, 40% TOC removal mdpi.com
Electrochemical DegradationC.I. Direct Red 80 & 254BaPb₀.₉Sb₀.₁O₃-δ anodeAlmost complete color removal in 24h peacta.org
Oxidation-CoagulationAzo DyePotassium Ferrate (K₂FeO₄)Effective removal through combined mechanism mdpi.com

Interactive Data Table

Environmental Transport and Transformation Studies of this compound Analogues in Aquatic and Terrestrial Matrices

The environmental transport and transformation of azo dyes are governed by their physicochemical properties and the environmental conditions. Direct azo dyes, like this compound, are generally water-soluble, which influences their mobility in aquatic and terrestrial systems. canada.ca

Environmental Fate and Transport: Due to their hydrophilicity, direct azo dyes are expected to remain in the water column for extended periods. canada.ca However, they can eventually partition to suspended solids, sediments, and soil particles through electrostatic interactions. canada.ca The ionic nature of these dyes suggests they have low potential for volatilization from water or soil surfaces. mst.dk Studies on C.I. Direct Blue 15 indicate that its production and use can lead to its release into the environment through various waste streams. nih.gov

Transformation and Degradation: The azo linkage is the most susceptible part of the molecule to degradation. mst.dk Under anaerobic conditions, such as those found in sediments and the lower gastrointestinal tract of mammals, the azo bond can be cleaved by microbial enzymes (azoreductases), leading to the formation of aromatic amines. mst.dk Some of these aromatic amines can be carcinogenic. sustainability-directory.com For instance, C.I. Direct Blue 15 can be metabolized to 3,3'-dimethoxybenzidine. nih.gov

Photodegradation in surface waters can also occur, although many direct dyes are designed to be lightfast and may degrade slowly in natural sunlight. epa.gov Studies have shown that the degradation of some direct dyes is significantly slower in natural sunlight compared to artificial light sources. epa.gov

Advanced Analytical Methodologies for Brilliant Purpurin R Research

Chromatographic Techniques for Separation and Quantification of Brilliant Purpurin (B114267) R and its Related Compounds

Chromatography is a cornerstone for the analysis of Brilliant Purpurin R, particularly when it is present in complex matrices such as plant extracts or dyed textiles. These methods separate individual components from a mixture, allowing for their identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample. openaccessjournals.com It is extensively employed in the analysis of anthraquinones, including this compound (also known as Purpurin), from natural sources like the roots of Rubia species. researchgate.netresearchgate.net HPLC analysis is crucial for differentiating between various madder species used in historical dyes, as the relative proportions of constituent compounds can be indicative of the source material. researchgate.net

Research has utilized HPLC with photodiode array (PDA) and mass spectrometric (MS) detection to identify marker anthraquinones. researchgate.net For instance, textiles dyed with Rubia tinctorum typically contain primarily alizarin (B75676), whereas those dyed with Rubia cordifolia contain mostly purpurin, munjistin, and pseudopurpurin, with little to no alizarin. researchgate.net The ratio of HPLC peak areas for alizarin and purpurin has been proposed as a key criterion for identifying the specific Rubia species used in dyeing processes. researchgate.net The method's adaptability is enhanced through various sample preparation techniques, such as using dimethyl sulfoxide (B87167) (DMSO) for the effective extraction of indigoid and related dyes from fibers prior to analysis. researchgate.net

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC)
Application Separation, identification, and quantification of Purpurin and related anthraquinones (e.g., Alizarin, Munjistin, Pseudopurpurin). researchgate.netresearchgate.net
Detector Photodiode Array (PDA), Mass Spectrometry (MS). researchgate.netresearchgate.net
Primary Use Differentiating Rubia species in dyed textiles by analyzing the ratio of marker compounds like alizarin and purpurin. researchgate.net
Sample Extraction Solvents like Dimethyl sulfoxide (DMSO) are used for efficient extraction from solid matrices like textile fibers. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster and higher-resolution separations. phenomenex.com This is achieved by using columns with smaller stationary phase particles (typically less than 2 microns) and operating at much higher pressures. phenomenex.com The resulting benefits include greater efficiency, improved sensitivity, and more precise separation of compounds, which is particularly advantageous for analyzing complex mixtures like plant extracts or multi-component dye formulations. phenomenex.com

While specific applications of UHPLC for this compound are not extensively detailed in the provided literature, the technique's inherent advantages make it highly suitable for this area of research. For samples containing multiple, closely related anthraquinones, UHPLC can provide superior resolution and better separation than HPLC. phenomenex.com Hyphenated techniques, such as UHPLC coupled with mass spectrometry (UHPLC-MS), would further enhance analytical power, enabling not only the separation but also the definitive structural identification of trace components in complex samples. The increased sensitivity of UHPLC is also beneficial for detecting low-concentration analytes. phenomenex.com

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers enhanced separation efficiency, sensitivity, and the ability for automation. asiapharmaceutics.info It is a valuable tool for the quantification of this compound in herbal medicine and other commercial products. phcogres.comresearchgate.net HPTLC methods have been specifically developed and validated for the simultaneous quantification of purpurin and its related compound, alizarin, in the roots of Rubia cordifolia. phcogres.com

These methods are noted for being simple, sensitive, precise, and cost-effective, making them suitable for routine quality control. phcogres.comresearchgate.net A typical HPTLC method for purpurin analysis involves using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. phcogres.comresearchgate.net Densitometric scanning is used for quantification, with detection wavelengths commonly set around 254 nm or 255 nm. phcogres.comresearchgate.net The validation of these methods includes assessing linearity, precision, accuracy (recovery), and robustness to ensure reliable and reproducible results. researchgate.net For instance, one validated method demonstrated good linearity in the range of 100-600 ng per band and recovery rates between 96.54% and 98.53%. researchgate.net

ParameterMethod 1Method 2
Analyte(s) Purpurin, AlizarinPurpurin
Stationary Phase HPTLC plates with Silica gel 60 F254HPTLC plates with Silica gel 60F254
Mobile Phase Toluene:Ethyl acetate:Glacial acetic acid (6:3.5:0.5; v/v/v)Toluene:Ethyl acetate:Formic acid (9.8:0.2:0.1; v/v)
Detection Wavelength 254 nm255 nm
Linearity Range Not specified100–600 ng per band
Limit of Detection (LOD) Not specified50 ng per band
Limit of Quantification (LOQ) Not specified100 ng per band
Recovery 97.96–99.15%96.54–98.53%
Reference phcogres.com researchgate.net

Spectroscopic Characterization and Interaction Studies of this compound

Spectroscopy measures the interaction of matter with electromagnetic radiation, providing a "fingerprint" that reveals information about a molecule's structure, concentration, and chemical environment.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. libretexts.org this compound has a noticeable absorption spectrum in the visible range, making it suitable for analysis by this method. researchgate.net Research has identified a significant absorption peak for purpurin at approximately 416 nm. researchgate.net

This technique is frequently used for quantitative determination, as the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a principle described by the Beer-Lambert law. libretexts.org Beyond simple quantification, UV-Vis spectroscopy is a powerful tool for mechanistic probing. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax), can indicate interactions between the analyte and its environment. For example, when purpurin is adsorbed onto a titanium dioxide (TiO2) surface, its absorption spectrum exhibits a red shift (a shift to a longer wavelength), which provides evidence of the interaction and binding between the dye and the substrate. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify chemical compounds and elucidate their molecular structure by measuring the absorption of infrared radiation by a sample. azooptics.cominnovatechlabs.com The resulting spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. thermofisher.com

In the study of this compound, FTIR is instrumental for structural elucidation. Specific absorption bands in the FTIR spectrum correspond to particular functional groups. For purpurin, key vibrational bands have been assigned:

1631 cm⁻¹: Attributed to the C=O (carbonyl) stretching vibration. researchgate.net

1668 cm⁻¹: A medium-strong band assigned to C=C (carbon-carbon double bond) stretching. researchgate.net

1466 cm⁻¹ and 1065 cm⁻¹: Bands assigned to the C-OH (hydroxyl) bending and stretching modes, respectively. researchgate.net

FTIR is also highly effective for analyzing binding sites and interactions. By comparing the spectrum of free purpurin with that of purpurin bound to a substrate, researchers can identify which functional groups are involved in the binding. For instance, FTIR analysis can confirm the presence of specific functionalities that enable purpurin to anchor to a surface, such as TiO2. researchgate.net

Raman Spectroscopy for In-situ Analysis and Material Interaction Characterization

Raman spectroscopy is a powerful, non-destructive technique used for characterizing materials, including nanostructures. azooptics.com It provides insights into the vibrational modes of molecules, making it valuable for in-situ analysis and understanding how this compound interacts with various substrates and environments. azooptics.comchemistry.org.il The technique involves illuminating a sample with a laser and analyzing the inelastically scattered light, which provides a unique spectral fingerprint of the molecule. chemistry.org.il

In the context of this compound, Raman spectroscopy can be employed to:

Monitor reactions in real-time: The ability to perform in-situ analysis allows researchers to observe chemical transformations and interactions as they happen, without the need for sample extraction. nih.gov

Characterize interactions with materials: By analyzing spectral shifts and intensity changes, scientists can deduce how this compound binds to or is affected by different materials, which is crucial for applications in dyeing and pigment formulation. chemistry.org.il

Overcome fluorescence interference: A significant challenge in the Raman analysis of fluorescent dyes like some anthraquinones is the strong fluorescence background that can obscure the weaker Raman signal. researchgate.net Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the Raman signal and quench fluorescence, allowing for clearer spectral acquisition. researchgate.netresearchgate.net SERS involves adsorbing the analyte onto a roughened metal surface, which dramatically increases the Raman scattering intensity. europeanpharmaceuticalreview.com

Research findings have demonstrated the utility of Raman spectroscopy in identifying related anthraquinone (B42736) dyes like alizarin and purpurin in complex matrices. researchgate.netcore.ac.uk For instance, the Raman spectra of alizarin-metal complexes show distinct bands that are enhanced and can be used for identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structures. conductscience.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org These frequencies, known as chemical shifts, are highly sensitive to the electronic environment of the nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. libretexts.org

For this compound, NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for:

Unambiguous structure elucidation: NMR provides definitive confirmation of the compound's complex aromatic structure and the positions of its various substituents. conductscience.commdpi.com

Purity assessment: Quantitative NMR (qNMR) can be used to determine the absolute concentration and purity of this compound without the need for identical reference standards. mdpi.com

Studying molecular interactions: NMR can be used to investigate how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. researchgate.net

A study on purpurin utilized ¹H NMR to indicate the protonation of a phenolic hydroxyl group under acidic conditions. nih.gov This highlights the capability of NMR to probe subtle changes in molecular structure in response to environmental factors. nih.gov Both one-dimensional and two-dimensional NMR techniques are employed to fully characterize complex molecules, with 2D NMR providing further details on the coupling between atoms. conductscience.commdpi.com

Fluorescence Spectroscopy in this compound Research (e.g., for pH-sensitive probing)

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. This method is particularly useful in studying compounds like this compound, which may exhibit fluorescence, and for applications such as pH sensing. nih.govmdpi.com

Key applications in this compound research include:

pH-sensitive probing: The fluorescence of certain dyes can be highly dependent on the pH of their environment. nih.govmdpi.com Research on the related compound purpurin has shown that it exhibits pH-sensitive fluorescence, making it a potential probe for measuring pH in various solutions and even within living cells. nih.govresearchgate.net The fluorescence intensity of purpurin has been observed to change significantly with pH, with a pKa of 4.6. nih.gov

Interaction studies: Changes in the fluorescence spectrum (e.g., shifts in wavelength, changes in intensity) can indicate interactions between this compound and other molecules or materials. nih.gov

Studies on purpurin have demonstrated its utility as a pH-sensitive probe, showing visible colorimetric and fluorescent changes in response to pH variations. nih.govresearchgate.net This suggests that this compound could potentially be explored for similar applications. The photophysical characteristics of fluorescent probes can be altered by their interaction with cellular components, a factor that must be considered in biological applications. nih.gov

Mass Spectrometric Approaches for Identification and Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, determining the elemental composition of a molecule, and elucidating its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including many dyes. wikipedia.orgnih.gov In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, which then desolvates to produce gas-phase ions with very little fragmentation. wikipedia.orglibretexts.org

Advantages of ESI-MS in the analysis of this compound include:

Molecular weight determination: ESI-MS provides a highly accurate measurement of the molecular weight of the parent compound. wikipedia.org

Analysis of complex mixtures: When coupled with separation techniques like liquid chromatography (LC-MS), it can be used to analyze complex mixtures containing this compound and its derivatives. scispace.com

Study of non-covalent interactions: ESI is a gentle ionization method that can sometimes preserve non-covalent complexes in the gas phase, allowing for the study of interactions. wikipedia.org

The process involves generating charged droplets that shrink through solvent evaporation, leading to the ejection of ions into the mass analyzer. nih.govscielo.br This technique has become a cornerstone in many analytical laboratories for its sensitivity and reliability. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. bruker.comojp.gov A heated stream of gas containing excited-state species ionizes analytes present on a surface, which are then detected by the mass spectrometer. bruker.comnist.gov

Key features of DART-MS for this compound research include:

High-throughput screening: Its speed makes it ideal for the rapid screening of a large number of samples. bruker.comnih.gov

Direct surface analysis: DART-MS can directly analyze this compound on various surfaces, such as textiles or other materials, without requiring extraction. rsc.org

Soft ionization: Like ESI, DART is a soft ionization method, typically resulting in simple mass spectra dominated by molecular ions, which simplifies interpretation. ojp.govnist.gov

DART-MS is a versatile technique capable of analyzing solids, liquids, and gases and can be used to detect a wide range of chemicals. bruker.com The technique has been successfully applied to the rapid qualitative screening of various compounds in different matrices. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used in sequence to provide more detailed structural information. wikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio are selected in the first mass analyzer, fragmented, and the resulting fragment ions are then analyzed in the second mass analyzer. wikipedia.org

The primary application of MS/MS in the study of this compound is:

Structural elucidation: By analyzing the fragmentation patterns, researchers can deduce the structure of the parent molecule and its derivatives. wikipedia.orgnih.gov The way a molecule breaks apart provides a roadmap to its original structure.

Confirmation of identity: The unique fragmentation pattern of a compound serves as a highly specific fingerprint for its identification, even in complex mixtures. researchgate.net

Different fragmentation methods can be employed, such as collision-induced dissociation (CID), to gain different types of structural information. wikipedia.org The analysis of fragmentation pathways is a powerful tool for characterizing unknown compounds and confirming the structures of known ones. uni-halle.deresearchgate.net

Development and Validation of Robust Analytical Protocols for this compound Research

The establishment of a robust analytical protocol is fundamental for the reliable quantification of this compound in research and quality control. This process involves two key stages: method development and method validation. The goal is to create a method that is not only accurate and precise but also practical for its intended application.

Method Development

The initial phase focuses on developing a suitable analytical technique. For a compound like this compound, an acid disazo dye, common analytical techniques would include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to separate this compound from any potential impurities or matrix components. The development process would involve the systematic optimization of several parameters:

Column Selection: A reversed-phase column (e.g., C18) would likely be the initial choice due to the polar nature of the dye.

Mobile Phase Composition: A mixture of a buffered aqueous solution and an organic solvent (like acetonitrile (B52724) or methanol) would be tested. The pH of the buffer and the gradient of the organic solvent would be adjusted to achieve optimal separation and peak shape.

Detector Wavelength: The UV-Visible detector would be set to the wavelength of maximum absorbance (λmax) of this compound to ensure the highest sensitivity.

Flow Rate and Temperature: These would be optimized to ensure efficient separation within a reasonable analysis time.

UV-Visible Spectrophotometry: For simpler matrices, a spectrophotometric method could be developed. This would involve identifying the λmax of this compound in a suitable solvent. Derivative spectrophotometry could also be explored to resolve the analyte's spectrum from interfering substances, a technique proven effective for other food colorants msu.edu.

Method Validation

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation is performed according to ICH guidelines and assesses several key performance characteristics.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: This establishes the relationship between the concentration of this compound and the analytical signal. The method's linearity would be evaluated across a range of concentrations. The results are typically assessed by the correlation coefficient (r²) of the calibration curve. For a similar dye, Ponceau 4R, a linearity range of 3 - 40 µg/mL with a correlation coefficient of 1 was achieved msu.edu.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies, where known amounts of this compound are added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For comparison, a validated method for Ponceau 4R established an LOD of 0.825 µg/mL and an LOQ of 2.50 µg/mL msu.edu.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The data generated during these validation studies would be compiled to provide documented evidence that the analytical protocol is reliable and suitable for the quantitative analysis of this compound.

Hypothetical Validation Parameters for an Analytical Protocol for this compound

While specific data for this compound is unavailable, a typical validation summary for an HPLC method would be presented as follows. The values are illustrative and based on common outcomes for similar azo dyes.

Validation ParameterAcceptance CriteriaHypothetical Result for this compound Method
Specificity No interference at the retention time of the analytePeak is pure and well-resolved from interferences
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise > 3:10.2 µg/mL
LOQ Signal-to-Noise > 10:10.6 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in pH and mobile phase composition

Research into Biological and Biochemical Interactions of Brilliant Purpurin R Excluding Clinical Human Trial Data

Studies on Antimicrobial and Virulence Inhibition Mechanisms in Research Models

While specific studies on the antimicrobial and virulence inhibition mechanisms of Brilliant Purpurin (B114267) R are limited, research on the related compound purpurin provides insights into potential activities. Purpurin, a natural anthraquinone (B42736) dye, has been shown to inhibit bacterial cytokinesis by perturbing the assembly of the FtsZ protein, which is crucial for bacterial cell division. nih.gov This interference with the Z-ring formation at the mid-cell leads to bacterial cell filamentation and inhibits bacterial growth in a concentration-dependent manner. nih.govresearchgate.net Further studies have shown that purpurin binds to FtsZ with a dissociation constant of 11 µM and inhibits its assembly in vitro. nih.govresearchgate.net It also reduces GTP hydrolysis by binding near the nucleotide-binding site of FtsZ. nih.govresearchgate.net

Research on other compounds has explored strategies for inhibiting virulence factors in bacteria like Salmonella. For instance, studies have investigated the use of 2-amino-imidazole (2-AI) biofilm inhibitors. nih.gov While long-term treatment with these inhibitors did not lead to resistance in Salmonella, it did result in adaptation through mutations in efflux pump regulators and alternative sigma factors. nih.gov This adaptation was linked to a growth-delaying side effect of the inhibitor, which could be mitigated by chemical modification of the inhibitor to enhance its specificity. nih.gov

Enzymatic Activity Modulation Research

Laccase Interaction: Laccase, an enzyme found in various organisms including white-rot fungi, has been shown to be effective in decolorizing dyes like Remazol Brilliant Blue R (RBBR), a compound structurally related to Brilliant Purpurin R. nih.govnih.govscielo.br A crude laccase preparation from Pleurotus ostreatus achieved up to 70% decolorization of RBBR. nih.gov Similarly, a purified laccase from Polyporus brumalis was also effective in decolorizing RBBR without the need for a laccase mediator. nih.gov The efficiency of decolorization can be influenced by factors such as the source of the laccase and the presence of other compounds. For instance, the combination of laccase with cellobiose (B7769950) dehydrogenase (CDH) and lactose (B1674315) resulted in the total decolorization of RBBR within 22 hours. researchgate.net

CYP450 Inhibition: Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of various compounds. solvobiotech.comnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov While direct studies on this compound's effect on CYP450 are not widely available, research on related compounds provides some context. For instance, psoralens, found in some plants, are known to inhibit CYP450 activity. nih.gov In a study on a potential drug candidate, RP-2119, a favorable reversible inhibition profile was observed in a panel of seven CYP450 enzymes. acs.org However, a time-dependent inhibition assay showed a 3.5-fold shift in the IC50 for CYP3A4, suggesting the potential formation of a reactive intermediate. acs.org

Monoamine Oxidase Activity: Monoamine oxidase (MAO) is an enzyme that catalyzes the oxidation of monoamines and is a target for drugs used in treating neurodegenerative and neuropsychiatric diseases. nih.govnih.govbrieflands.com The related compound purpurin has been identified as a potent and selective inhibitor of MAO-A, with an IC50 value of 2.50µM, while showing no inhibition of MAO-B. nih.govresearchgate.net Purpurin acts as a reversible and competitive inhibitor of MAO-A with a Ki value of 0.422µM. nih.govresearchgate.net Molecular docking simulations suggest that purpurin has a higher binding affinity for MAO-A than MAO-B, with specific amino acid residues being key for this interaction. nih.govresearchgate.net

Investigations into Cellular Responses and Molecular Pathways in Non-Human Research Models

In vitro studies using cell lines have been employed to understand the cellular responses to related compounds. For example, the exposure of adult retinal pigment epithelial (ARPE-19) cells to Brilliant Blue-G (BBG) was investigated. nih.gov A reduction in cell viability was observed with increasing concentrations and exposure times of the dye. nih.gov Furthermore, an increase in the expression of inflammatory and endoplasmic reticulum stress genes was noted at higher concentrations of the dye with endoillumination. nih.gov

Animal models are also utilized to study the effects of compounds on behavior and physiology. For instance, knockout mice lacking the estrogen receptor alpha (ERα) gene have been used to study the role of estrogens in mediating behaviors such as sexual behavior and learning. nih.gov These studies have shown that ERα is essential for the normal expression of these behaviors. nih.gov

Antioxidant Activity Investigations in Biochemical Systems

Purpurin has demonstrated significant antioxidant activity in various chemical and cell-based assays. nih.govnih.gov It has shown high activity in scavenging free radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and ABTS radical cations, as well as hydrogen peroxide. nih.govnih.gov The antioxidant activity of such compounds is generally attributed to their ability to donate a hydrogen atom or a single electron to a free radical. mdpi.com The reducing power of purpurin was found to be higher than other related anthraquinones and comparable to the control antioxidant BHA. nih.gov

The antioxidant potential of compounds can be evaluated through various assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric-reducing antioxidant power (FRAP). mdpi.com

Antioxidant Assay Finding for Purpurin Reference
DPPH free radical scavengingExhibited the highest antioxidative activity among related anthraquinones. nih.govnih.gov
ABTS radical cation scavengingPotent scavenging activity, though lower than the control antioxidant BHA. nih.gov
Hydrogen peroxide scavengingHighest scavenging activity among related anthraquinones, similar to BHA. nih.gov
Reduction of potassium ferricyanideHigher reducing power than other tested anthraquinones. nih.gov
Inhibition of lipid peroxidationHighest inhibitory activity, similar to BHA. researchgate.net

Phytotoxicity of this compound Degradation Products in Plant Models

The degradation of dyes, either through enzymatic or other processes, can result in products that may have different toxicological profiles than the parent compound. Studies on the degradation of dyes like Brilliant Blue R have shown that while the color may be effectively removed, the resulting products can sometimes exhibit higher toxicity. researchgate.net For example, the products from the enzymatic degradation of Remazol Brilliant Blue R showed increased toxicity to Artemia salina and lettuce seeds (Lactuca sativa). researchgate.net This highlights the importance of evaluating the phytotoxicity of degradation products. nih.gov

Research on Interactions with Biomolecules (e.g., DNA, proteins) and their Implications in Research Settings

The interaction of dyes with biomolecules like DNA and proteins is a critical area of research. Molecular docking studies have been used to investigate the binding modes of various dyes with DNA. For instance, C.I. Acid Red 73, an azo dye, has been shown to be capable of interacting with the minor groove of DNA. nih.gov Similarly, computational studies on other genotoxic azo dyes have indicated that many of them are strong dsDNA minor groove binders, while others can intercalate or form threading intercalation complexes with DNA. mdpi.com

The interaction of dyes with proteins is also significant. Fluorescent dyes are widely used for the detection and quantification of proteins. researchgate.net The binding of these dyes to proteins can lead to a significant increase in their emission intensity. researchgate.net As previously mentioned, purpurin has been shown to bind to the FtsZ protein in bacteria, inhibiting its function and leading to an antibacterial effect. nih.govresearchgate.net

Advanced Research Applications and Future Directions for Brilliant Purpurin R

Development of Brilliant Purpurin (B114267) R as a Laboratory Probe or Indicator in Research Applications (e.g., pH sensing, biological staining, cell imaging)

Brilliant Purpurin R, also known as Acid Red 55, has been identified in research as a promising laboratory probe, particularly for its fluorescence quenching properties and as a biological stain.

One study has highlighted this compound as a suitable and less toxic substitute for pyrene (B120774) in the detection of nitrated materials. msu.edu The detection mechanism is based on fluorescence quenching, where the dye's fluorescence intensity decreases in the presence of nitrated compounds. msu.edu Analysis of Stern-Volmer data suggests that an electron-transfer mechanism is responsible for this quenching signal. msu.edu This characteristic positions this compound as a valuable tool in analytical forensic science for detecting explosive residues. msu.edu

In the realm of biological staining, early 20th-century research identified a dye referred to as "brilliant purpur R," used as a vital stain, which is recognized as this compound (C.I. 454). archive.orgarchive.org This historical use underscores its utility in staining biological materials. archive.orgarchive.org However, detailed contemporary research on its specific applications in modern cell imaging or as a pH indicator is not extensively documented in the available literature.

Research on this compound in Material Science and Functionalized Materials

Research in material science has focused primarily on the interaction of this compound with various adsorbent materials, often in the context of environmental remediation.

Dye-Mordant Complexation Studies and Material Interactions

Detailed studies focusing specifically on the dye-mordant complexation of this compound are not widely available in recent scientific literature. As a disazo acid dye, its chemical structure, C₃₄H₂₅N₆O₉S₃Na₃, suggests that its interactions with materials are primarily governed by ionic bonds and other intermolecular forces. archive.orgdokumen.pub However, specific research into forming and characterizing mordant complexes for applications like pigment development or advanced material fabrication is limited.

Functionalized Resins and Adsorbents for Specific Research Applications

The interaction of this compound (Acid Red 55) with functionalized adsorbents is an active area of research, particularly for its removal from aqueous solutions. arts.ac.uk This research is crucial for environmental science and provides insights into material interactions. Studies have quantified the adsorption capacity of various advanced materials for this dye. For instance, zinc-doped activated carbon and graphene-like carbon hydrogels have been tested for their efficacy in adsorbing Acid Red 55. arts.ac.uk The performance of these materials highlights their potential in filtration and purification technologies.

Below is an interactive data table summarizing the adsorption capacities of different materials for C.I. Acid Red 55.

Adsorption Capacity of Various Materials for C.I. Acid Red 55

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Zn-doped Activated Carbon1482.3 arts.ac.uk
Graphene-like carbon hydrogel255.1 arts.ac.uk

Computational Chemistry and Molecular Modeling Studies of this compound Interactions and Reactivity

Based on a review of available research, specific computational chemistry and molecular modeling studies dedicated to this compound (Acid Red 55) are not prominently featured in the scientific literature. While such studies are common for other dyes to predict their electronic properties, interaction mechanisms, and reactivity, dedicated research on the molecular dynamics or quantum chemical properties of this compound appears to be a field with potential for future exploration.

Interdisciplinary Research Integrating this compound Studies with Environmental Science, Analytical Chemistry, and Synthetic Biology

Interdisciplinary research involving this compound primarily bridges analytical chemistry and environmental science.

In environmental science , the main focus is on the remediation of wastewater containing this compound. Research into the use of various biomass-derived carbonaceous adsorbents and other functionalized materials for its removal is a key example of this intersection. arts.ac.uk The development of effective and low-cost adsorbents is critical for treating effluents from industries that use this dye. arts.ac.uk

In analytical chemistry , the application of this compound in fluorescence quenching for the detection of nitrated compounds represents a significant interdisciplinary application with relevance to forensic and security fields. msu.edu This method provides a sensitive and selective means of identifying specific quencher molecules. msu.edu

No significant research linking this compound to the field of synthetic biology has been identified.

Identification of Future Research Opportunities and Emerging Paradigms in this compound Chemistry

Future research on this compound is poised to build upon its recently identified advanced applications. One significant opportunity lies in further developing it as a chemical sensor. The finding that it is a suitable, less toxic replacement for pyrene in detecting nitrated materials opens the door for new research. msu.edu A key future direction would be to investigate its fluorescence properties in the solid state to assess its utility in field-deployable sensor devices. msu.edu

In material science, an emerging paradigm is the development of next-generation adsorbents. While research has been conducted on materials like modified activated carbon and graphene hydrogels, there is an opportunity to explore novel, highly selective, and regenerable functionalized resins for capturing this compound. arts.ac.uk This could lead to more efficient and sustainable industrial filtration and water treatment systems.

Furthermore, the current gap in computational studies represents a clear future research opportunity. Molecular modeling and DFT (Density Functional Theory) studies could provide fundamental insights into the dye's electronic structure, spectral properties, and interaction mechanisms with various materials and analytes, thereby accelerating the development of new applications.

Q & A

Q. How should researchers document synthetic procedures to meet journal requirements for reproducibility?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: report exact quantities, solvents, catalysts, and reaction times. For novel compounds, provide full spectral data (NMR, HRMS) in supporting information. Reference known compounds with literature citations. Include hazard warnings for reactive intermediates .

Q. What ethical considerations apply when publishing conflicting data on this compound’s toxicity?

  • Methodological Answer : Disclose funding sources and potential conflicts of interest. Share raw datasets to allow independent verification. Cite prior studies objectively, avoiding selective reporting. If contradictions persist, propose follow-up experiments in the discussion section to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.